molecular formula C23H28BrN7O3S B1292740 ALK inhibitor 1 CAS No. 761436-81-1

ALK inhibitor 1

Numéro de catalogue B1292740
Numéro CAS: 761436-81-1
Poids moléculaire: 562.5 g/mol
Clé InChI: FTSDLONCFCQDGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ALK inhibitors are anti-cancer drugs that act on tumors with variations of anaplastic lymphoma kinase (ALK) such as an EML4 - ALK translocation . They fall under the category of tyrosine kinase inhibitors, which work by inhibiting proteins involved in the abnormal growth of tumor cells .


Synthesis Analysis

A series of novel type-I 1/2 inhibitors were rationally designed and synthesized, showing potent inhibitory activity in in vitro ALK enzyme-based assay and superior antiproliferation activity in three ALK-positive cancer cell lines . Another study discussed the design and synthesis of boron-containing ALK inhibitors with favorable in vivo efficacy .


Molecular Structure Analysis

The ALK gene fusion defines one molecular subtype of non-small cell cancer (NSCLC), comprising 4–6% of lung adenocarcinomas . A chromosomal rearrangement involving the ALK gene on chromosome 2 leads to ectopic expression of the tyrosine kinase-containing portion of ALK and its constitutive activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of ALK inhibitor 1 can be found in various chemical databases. For instance, the ChemicalBook provides information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes .

Applications De Recherche Scientifique

    Non-Small Cell Lung Cancer (NSCLC)

    • ALK inhibitors have shown significant benefits in the management of ALK-positive NSCLC compared to conventional chemotherapy .
    • In the first-line setting, alectinib showed a significant advantage over crizotinib and had the longest overall survival among all ALK-inhibitors .
    • In the second-line setting, alectinib had the highest progression-free survival for patients pretreated with crizotinib .
    • ALK inhibitors have been shown to resensitize NSCLC to crizotinib .

    Immune Resistance of Tumor Types

    • ALK inhibitors, especially ALK-5 inhibitors, have been shown to induce Foxp3 expression, which plays a key role in the immune resistance of different tumor types, including pancreatic carcinoma .

    Pancreatic Carcinoma

    • ALK inhibitors have been shown to sensitize chemoresistant pancreatic cancer stem cells to Gemcitabine, a commonly used chemotherapeutic agent for pancreatic ductal adenocarcinoma treatment .

    Cancer-Related Biology

    • ALK inhibitors have been identified as potent oncogenic drivers in several malignancies .
    • ALK inhibitors have been shown to prevent the phosphorylation of the Smad proteins and many if not most of the sequelae following TGF-β release and activation .

    Selective Inhibition of Tyrosine Kinase Activity

    • ALK inhibitors have been shown to confer significant sensitivity to ALK inhibition using a tyrosine kinase inhibitor (TKI) .
    • Crizotinib, a first-in-class ALK/ROS1/MET inhibitor, was approved by the US Food and Drug Administration (FDA) for advanced, ALK-altered NSCLC in 2011 .

    TGF-β

    • ALK inhibitors, especially ALK-5 inhibitors, are promising therapeutics for a variety of indications that are still being explored .
    • ALK inhibitors have been shown to prevent the phosphorylation of the Smad proteins and many if not most of the sequelae following TGF-β release and activation .

    Neuroblastoma

    • ALK inhibitors have shown significant benefits in the management of neuroblastoma. They have been shown to increase ALK expression and sensitize neuroblastoma cells to ALK.CAR-T cells . Alectinib, another ALK inhibitor, has been shown to be effective in treating neuroblastoma with high ALK expression .

    Lymphoma

    • ALK inhibitors have been used in the treatment of ALK-positive large B-cell lymphoma . They have shown efficacy in ALK-rearranged anaplastic large cell lymphoma .

    Inflammatory Diseases

    • ALK inhibitors, especially ALK-5 inhibitors, have been shown to induce Foxp3 expression, which plays a key role in the immune resistance of different tumor types, including pancreatic carcinoma .

    Renal Diseases

    • ALK inhibitors have been associated with kidney failure as well as an increased risk for the development and progression of renal cysts .

    Cardiovascular Diseases

    • ALK inhibitors have been associated with bradycardia in the treatment of non-small cell lung cancer .

    Neurological Diseases

    • ALK inhibitors have shown potential in the treatment of brain metastases in ALK-rearranged non-small cell lung cancer .

    Metabolic Diseases

    • ALK family receptors are involved in regulating body weight and metabolism .

    Genetic Diseases

    • ALK inhibitors have shown significant activity in ALK-mutated non-small cell lung cancer .

Orientations Futures

The future of kinase drug discovery is promising . The development of next-generation ALK inhibitors is underway to overcome ALK-independent resistance mechanisms . There is also a potential role for anti-angiogenic therapy in ALK rearranged NSCLC, whether in combination with immunotherapy or targeted therapy .

Propriétés

IUPAC Name

2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSDLONCFCQDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647725
Record name 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ALK inhibitor 1

CAS RN

761436-81-1
Record name 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ALK inhibitor 1
Reactant of Route 2
Reactant of Route 2
ALK inhibitor 1
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ALK inhibitor 1
Reactant of Route 4
Reactant of Route 4
ALK inhibitor 1
Reactant of Route 5
ALK inhibitor 1
Reactant of Route 6
Reactant of Route 6
ALK inhibitor 1

Citations

For This Compound
52
Citations
K Kinoshita, N Oikawa, T Tsukuda - Annual reports in medicinal chemistry, 2012 - Elsevier
The anaplastic lymphoma kinase (ALK) inhibitor is one of the most successful oncology drug discoveries of recent years. The kinase has only recently emerged as an attractive drug …
Number of citations: 15 www.sciencedirect.com
GR Ott, M Cheng, KS Learn, J Wagner… - Journal of medicinal …, 2016 - ACS Publications
Analogues structurally related to anaplastic lymphoma kinase (ALK) inhibitor 1 were optimized for metabolic stability. The results from this endeavor not only led to improved metabolic …
Number of citations: 80 pubs.acs.org
X Chen, Y Zhang, J Lu, C Xu, J Liang, F Wang… - Translational …, 2017 - Elsevier
PURPOSE: The incidence of anaplastic lymphoma kinase (ALK) rearrangement in pulmonary sarcomatoid carcinoma (PSC) is controversial. In this study, we aimed to reveal the …
Number of citations: 24 www.sciencedirect.com
Y Gao, T Liu, J Liu, Y Yang, K Sun, Z Li, X Zhai… - Chemico-Biological …, 2023 - Elsevier
… Here, we synthesized a novel ALK inhibitor 1-[4-[[5-Chloro-4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-2-pyrimidinyl]amino]-3-methoxyphenyl]-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-…
Number of citations: 3 www.sciencedirect.com
Z Song, Z Xia, Y Ji, L Xing, Y Gao, J Ai, M Geng… - European Journal of …, 2016 - Elsevier
… The first-generation ALK inhibitor 1 and the parent compound 3 were also tested as comparison. As shown in Table 5, compound 6 significantly inhibited cell proliferation of ALK …
Number of citations: 9 www.sciencedirect.com
G Chazan, F Franchini, R Shah, M Alexander… - Journal of Thoracic …, 2022 - Elsevier
Methods This study used the nationwide (US-based) Flatiron Health electronic health record (EHR)-derived de-identified database. Eligible patients were diagnosed with ALK+ …
Number of citations: 2 www.sciencedirect.com
JE Hawkinson, R Sinville, D Mudaliar, J Shetty… - …, 2017 - Wiley Online Library
… The pyrrolopyrimidine 10 (IC 50 22 nm; GSK2163632A) and the pyrimidine 17 (IC 50 31 nm; ALK inhibitor 1) are the most potent TSSK2 inhibitors in these series, which contain the first …
L Wang, X Xu, T Liu, J Wang, J Shen… - Journal of Pharmacy …, 2020 - academic.oup.com
Objectives To examine the antiproliferative effects of 1-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)-3-(2-(dimethylamino)ethyl)…
Number of citations: 2 academic.oup.com
FZ Marino, A Morabito, C Gridelli, G Rocco… - Applied …, 2016 - journals.lww.com
Anaplastic lymphoma kinase (ALK) rearrangement is a therapeutic target in non–small cell lung cancer. To date, few reports have been provided related to ALK-rearranged late …
Number of citations: 6 journals.lww.com
SHI Ou, M Weitz, JR Jalas, DF Kelly, V Wong… - Lung Cancer, 2016 - Elsevier
Alectinib is a second generation ALK inhibitor that has significant clinical activity in central nervous system (CNS) metastases in anaplastic lymphoma kinase (ALK)-rearranged non-…
Number of citations: 23 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.